Ethyl 4-(5-nitrothiophene-2-carboxamido)benzoate
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Overview
Description
Ethyl 4-(5-nitrothiophene-2-carboxamido)benzoate, also known as NTB, is a synthetic compound that belongs to the family of nitrothiophenes. It has been extensively studied for its potential applications in the field of medicinal chemistry. NTB is known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
Molecular Electronics
A molecule containing a nitroamine redox center was used in an active self-assembled monolayer in an electronic device, showcasing negative differential resistance with an on-off peak-to-valley ratio exceeding 1000:1. This research demonstrates the potential application of compounds with similar structures in molecular electronics, emphasizing their capability to achieve high on-off ratios and negative differential resistance, which are critical for the development of molecular switches and memory devices (Chen et al., 1999).
Electrochemical and Electrochromic Properties
In another study, two novel donor–acceptor type monomers, including derivatives similar to ethyl 4-(5-nitrothiophene-2-carboxamido)benzoate, were synthesized and characterized. These monomers exhibited good electrochemical activity and different UV–vis absorption spectra due to the introduction of acceptor groups with varying polarity. The copolymer based on these monomers and 3,4-ethylenedioxythiophene (EDOT) displayed significant optical contrast and color change under different applied potentials, suggesting applications in electrochromic devices and materials with tunable optical properties (Bin Hu et al., 2013).
Synthesis and Characterization for Antimicrobial Agents
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives were synthesized and evaluated for their antimicrobial activities. This research indicates the potential of ethyl 4-(5-nitrothiophene-2-carboxamido)benzoate derivatives in developing new antimicrobial agents, highlighting the versatility of these compounds in pharmaceutical applications (N. Desai et al., 2007).
Nonlinear Optical (NLO) Activities
A study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives using density functional theory (DFT) and time-dependent DFT methods revealed promising nonlinear optical (NLO) properties. These compounds exhibited significantly larger static first and second hyperpolarizabilities than the NLO prototypical molecule, para-nitroaniline, suggesting the high potential of ethyl 4-(5-nitrothiophene-2-carboxamido)benzoate derivatives as NLO materials for applications in photonic and electro-optic devices (Dinyuy Emmanuel Kiven et al., 2023).
Mechanism of Action
Target of Action
Ethyl 4-(5-nitrothiophene-2-carboxamido)benzoate is a part of the nitrothiophene carboxamides series . The primary targets of this compound are specific bacterial nitroreductases, namely NfsA and NfsB, found in E. coli . These enzymes play a crucial role in the activation of the pro-drug .
Mode of Action
The compound is a pro-drug that requires activation by bacterial nitroreductases . It is engineered to overcome efflux liability, specifically via the Resistance Nodulation and cell Division (RND) pump, AcrAB-TolC . The compounds were optimized to lose their binding to the efflux pump, thereby making them potent on wild-type bacteria .
Biochemical Pathways
The compound affects the bacterial efflux mechanism, a significant contributor to the widespread multi-drug resistance exhibited by Gram-negative bacteria . The compound’s interaction with its targets leads to changes in the bacterial efflux mechanism, thereby enhancing its antibacterial properties .
Result of Action
The compound exhibits potent antibacterial properties . It has been found to be effective against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp . These compounds are bactericidal and efficacious in a mouse thigh infection model .
properties
IUPAC Name |
ethyl 4-[(5-nitrothiophene-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-2-21-14(18)9-3-5-10(6-4-9)15-13(17)11-7-8-12(22-11)16(19)20/h3-8H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMBISMQWBIYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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